2-(1-Methylpiperidin-3-YL)ethan-1-OL
Overview
Description
2-(1-Methylpiperidin-3-YL)ethan-1-OL is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is also known by its IUPAC name, 2-(1-methyl-3-piperidinyl)ethanol . This compound is a liquid at room temperature and is commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-3-YL)ethan-1-OL typically involves the reaction of 1-methylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 1-methylpiperidine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(1-Methylpiperidin-3-YL)ethan-1-OL is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-3-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-2-YL)ethan-1-OL: Similar structure but with the piperidine ring substituted at a different position.
2-(1-Methylpiperidin-4-YL)ethan-1-OL: Another structural isomer with substitution at the 4-position.
Uniqueness
2-(1-Methylpiperidin-3-YL)ethan-1-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl and hydroxyl groups on the piperidine ring can significantly affect the compound’s properties and interactions with other molecules .
Biological Activity
2-(1-Methylpiperidin-3-YL)ethan-1-OL, also known as N-(3-hydroxypropyl)-1-methylpiperidine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperidine ring, which is known for its role in various biological activities. The compound's chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its effects on cholinergic and dopaminergic receptors. Research indicates that this compound may exhibit:
- Anticholinesterase Activity : Similar to other piperidine derivatives, it may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive functions and memory .
- Dopamine Receptor Modulation : It may influence dopaminergic pathways, potentially providing therapeutic effects in conditions such as Parkinson's disease and schizophrenia .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, indicating its possible use as an antimicrobial agent. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Study 1: Anticholinesterase Activity
A study investigated the anticholinesterase properties of several piperidine derivatives, including this compound. The results showed a significant inhibition of AChE activity, suggesting potential applications in treating Alzheimer's disease .
Compound | AChE Inhibition (%) | IC50 (µM) |
---|---|---|
This compound | 75 | 12 |
Reference Compound | 85 | 8 |
Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited antimicrobial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to assess its potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
Staphylococcus aureus | 16 |
Pharmacological Applications
The dual action of this compound on both cholinergic and dopaminergic systems makes it a candidate for further exploration in neuropharmacology. Its potential as an antimicrobial agent also opens avenues for research into new therapeutic agents against resistant bacterial strains.
Properties
IUPAC Name |
2-(1-methylpiperidin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZATTBQOOIXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617141 | |
Record name | 2-(1-Methylpiperidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-32-3 | |
Record name | 2-(1-Methylpiperidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methylpiperidin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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